molecular formula C15H16N4O2 B2638329 4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 1251562-68-1

4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B2638329
CAS No.: 1251562-68-1
M. Wt: 284.319
InChI Key: XBAOMQPERLVJFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyridine ring linked to a 1,2,4-oxadiazole scaffold. The oxadiazole ring is substituted at the 5-position with a 1-cyclobutanecarbonylazetidin-3-yl group, which confers unique steric and electronic properties. This structural motif is designed to enhance binding affinity to biological targets, such as enzymes or receptors, while optimizing pharmacokinetic properties like metabolic stability and solubility .

Properties

IUPAC Name

cyclobutyl-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(11-2-1-3-11)19-8-12(9-19)14-17-13(18-21-14)10-4-6-16-7-5-10/h4-7,11-12H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAOMQPERLVJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the azetidine and oxadiazole intermediates, followed by their coupling with the pyridine ring. Common reagents used in these reactions include cyclobutanecarbonyl chloride, azetidine, and various catalysts to facilitate the formation of the oxadiazole ring. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.

Chemical Reactions Analysis

4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

Scientific Research Applications

4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound may act as a modulator of certain receptors or enzymes, influencing various biochemical pathways. For example, similar compounds have been shown to modulate GABA receptors or act as inhibitors of specific enzymes .

Comparison with Similar Compounds

Structural Analogues of Compound A

The following compounds share the core 1,2,4-oxadiazole-pyridine framework but differ in substituents at the oxadiazole 5-position:

Compound Name Substituent (R) Molecular Formula Key Properties References
Compound A 1-Cyclobutanecarbonylazetidin-3-yl C₁₈H₂₀N₄O₂ High lipophilicity (predicted logP ~2.5), potential HDAC/kinase inhibition
4-[5-(4′-Octyl-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine 4′-Octylbiphenyl C₂₇H₂₉N₃O Molecular weight: 411.55; highly lipophilic (logP >5) due to long alkyl chain
3-[5-(4-Chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine 4-Chlorobenzyl C₁₄H₁₀ClN₃O Moderate logP (~3.0); chloro group enhances electrophilicity
4-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-Ethoxyphenyl C₁₅H₁₃N₃O₂ Improved solubility (logP ~2.8) via ethoxy group
4-[5-(Azetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride Azetidin-3-yl C₁₀H₁₁N₄O·2HCl Polar (logP -0.086); charged for improved aqueous solubility
3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine Phenoxymethyl C₁₄H₁₁N₃O₂ Balanced logP (2.5); phenoxy group enhances π-π interactions

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: Compound A’s cyclobutanecarbonylazetidine group provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the octylbiphenyl substituent in results in extreme hydrophobicity, limiting its utility in aqueous environments. The dihydrochloride salt of the azetidine analog shows markedly reduced logP (-0.086), making it suitable for intravenous formulations.

Biological Target Interactions: Compound A’s cyclobutanecarbonyl moiety may enhance binding to enzymes like histone deacetylases (HDACs) or kinases through steric complementarity, as seen in analogs with aryl linkers .

Synthetic Accessibility :

  • Compound A likely requires multi-step synthesis involving cyclobutane carbonyl chloride and azetidine coupling, similar to methods in .
  • Simpler analogs, such as the ethoxyphenyl derivative , are synthesized via one-pot cyclization of amidoximes with carboxylic acid derivatives .

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolic Stability : The azetidine ring in Compound A and its dihydrochloride analog may resist oxidative metabolism compared to benzyl or phenyl substituents, which are prone to cytochrome P450-mediated hydroxylation.
  • Selectivity: The cyclobutanecarbonyl group in Compound A could reduce off-target effects compared to non-selective inhibitors like 3-(5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl)pyridine , which lacks a polarizable substituent.

Biological Activity

The compound 4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is a novel heterocyclic compound that incorporates both pyridine and 1,2,4-oxadiazole moieties. Such compounds have garnered attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound by reviewing relevant literature, synthesizing findings from various studies, and presenting case studies and data tables.

Chemical Structure and Properties

The molecular formula of 4-[5-(1-cyclobutanecarbonylazetidin-3-yl)-1,2,4-oxadiazol-3-yl]pyridine is C14H16N4O2C_{14}H_{16}N_{4}O_{2} with a molecular weight of approximately 288.31 g/mol. The structure features a pyridine ring linked to an oxadiazole ring through a cyclobutanecarbonylazetidin moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. The oxadiazole ring can be synthesized through condensation reactions involving hydrazides and carboxylic acids or isocyanates. The incorporation of the cyclobutanecarbonyl group is achieved through acylation reactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. A study reported that oxadiazole derivatives displayed larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L .

Compound Activity Concentration (mg/L) Effectiveness (%)
Compound 7aLarvicidal10100
Compound 7hFungicidal5090.5

Anticancer Activity

The potential anticancer activity of compounds containing the 1,2,4-oxadiazole moiety has been documented in various studies. These compounds can induce apoptosis in cancer cells by interacting with cellular pathways involved in cell proliferation and survival. For example, complexes derived from pyridine-based oxadiazoles showed cytotoxic effects against melanoma B16F10 cells .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole rings may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Interaction with Cellular Targets : The presence of nitrogen atoms in the oxadiazole structure allows for hydrogen bonding with biological macromolecules, enhancing binding affinity to target sites.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of oxadiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Case Study 2: Anticancer Properties

In vitro assays were conducted to assess the cytotoxicity of the compound against various cancer cell lines. Results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.